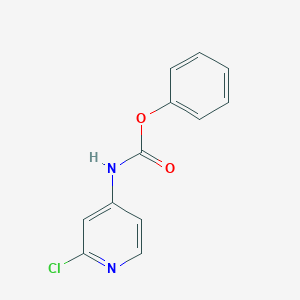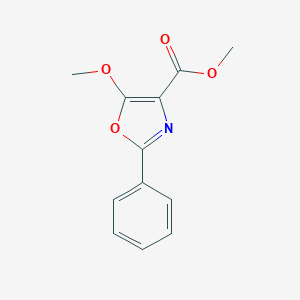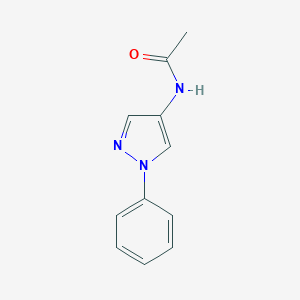![molecular formula C17H14N2 B180970 4-[(E)-2-quinolin-7-ylethenyl]aniline CAS No. 54-83-1](/img/structure/B180970.png)
4-[(E)-2-quinolin-7-ylethenyl]aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(E)-2-quinolin-7-ylethenyl]aniline, also known as QEA, is a chemical compound that has gained significant attention in the field of scientific research. This compound is known for its unique chemical properties, making it an essential component in various research studies.
Mécanisme D'action
The mechanism of action of 4-[(E)-2-quinolin-7-ylethenyl]aniline is not fully understood, but it is believed to involve the interaction of the compound with specific receptors in the body. 4-[(E)-2-quinolin-7-ylethenyl]aniline has been found to bind to DNA and inhibit the activity of certain enzymes, leading to the inhibition of cancer cell growth. In addition, 4-[(E)-2-quinolin-7-ylethenyl]aniline has been found to interact with specific proteins in the brain, leading to the improvement of cognitive function in patients with Alzheimer's disease and Parkinson's disease.
Effets Biochimiques Et Physiologiques
4-[(E)-2-quinolin-7-ylethenyl]aniline has been found to have various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells by inducing apoptosis, a process that leads to the death of cancer cells. 4-[(E)-2-quinolin-7-ylethenyl]aniline has also been found to improve cognitive function in patients with Alzheimer's disease and Parkinson's disease. In addition, 4-[(E)-2-quinolin-7-ylethenyl]aniline has been found to have anti-inflammatory and antioxidant properties, making it a potential therapeutic agent for the treatment of various inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
4-[(E)-2-quinolin-7-ylethenyl]aniline has several advantages that make it an essential component in various lab experiments. It is easy to synthesize and can be obtained in high yields. 4-[(E)-2-quinolin-7-ylethenyl]aniline is also stable and has a long shelf life, making it easy to store and transport. However, 4-[(E)-2-quinolin-7-ylethenyl]aniline has some limitations, including its high cost and limited availability. In addition, the toxicity of 4-[(E)-2-quinolin-7-ylethenyl]aniline has not been fully studied, making it important to handle the compound with caution.
Orientations Futures
There are several future directions for the use of 4-[(E)-2-quinolin-7-ylethenyl]aniline in scientific research. One potential area is the development of new drugs for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Another potential area is the development of new fluorescent sensors for the detection of metal ions. In addition, 4-[(E)-2-quinolin-7-ylethenyl]aniline could be used in the development of new materials for use in OLEDs and OFETs.
Conclusion
In conclusion, 4-[(E)-2-quinolin-7-ylethenyl]aniline, or 4-[(E)-2-quinolin-7-ylethenyl]aniline, is a chemical compound that has gained significant attention in the field of scientific research. It has been found to be effective in the development of fluorescent sensors, OLEDs, and OFETs. 4-[(E)-2-quinolin-7-ylethenyl]aniline has also been found to have potential therapeutic applications for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. While 4-[(E)-2-quinolin-7-ylethenyl]aniline has several advantages, including its stability and ease of synthesis, it also has some limitations, including its high cost and limited availability. Future research directions for 4-[(E)-2-quinolin-7-ylethenyl]aniline include the development of new drugs and materials for use in various scientific applications.
Méthodes De Synthèse
The synthesis of 4-[(E)-2-quinolin-7-ylethenyl]aniline involves the reaction of 4-chloroaniline with 2-quinolinecarboxaldehyde in the presence of a base. The product obtained is then purified using column chromatography. This method has been widely used in various research studies and has been found to be effective in producing high yields of 4-[(E)-2-quinolin-7-ylethenyl]aniline.
Applications De Recherche Scientifique
4-[(E)-2-quinolin-7-ylethenyl]aniline has been extensively used in scientific research due to its unique chemical properties. It has been found to be effective in the development of fluorescent sensors for the detection of metal ions such as copper, zinc, and mercury. 4-[(E)-2-quinolin-7-ylethenyl]aniline has also been used in the development of organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). In addition, 4-[(E)-2-quinolin-7-ylethenyl]aniline has been used in the development of new drugs for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
Propriétés
Numéro CAS |
54-83-1 |
|---|---|
Nom du produit |
4-[(E)-2-quinolin-7-ylethenyl]aniline |
Formule moléculaire |
C17H14N2 |
Poids moléculaire |
246.31 g/mol |
Nom IUPAC |
4-[(E)-2-quinolin-7-ylethenyl]aniline |
InChI |
InChI=1S/C17H14N2/c18-16-9-6-13(7-10-16)3-4-14-5-8-15-2-1-11-19-17(15)12-14/h1-12H,18H2/b4-3+ |
Clé InChI |
QAQIFRYHRUVXEJ-ONEGZZNKSA-N |
SMILES isomérique |
C1=CC2=C(C=C(C=C2)/C=C/C3=CC=C(C=C3)N)N=C1 |
SMILES |
C1=CC2=C(C=C(C=C2)C=CC3=CC=C(C=C3)N)N=C1 |
SMILES canonique |
C1=CC2=C(C=C(C=C2)C=CC3=CC=C(C=C3)N)N=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1,3,10,10-Tetramethyl-3,4-diazatricyclo[5.2.1.02,6]deca-2(6),4-diene](/img/structure/B180893.png)


![N-(3-chloro-4-fluorophenyl)-6-(methylthio)pyrimido[5,4-d]pyrimidin-4-amine](/img/structure/B180901.png)








